(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate
Description
Properties
CAS No. |
187884-92-0 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2S,3S)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H24N2O2/c1-5-11(2)14(16(20)21)18-15-13-9-7-6-8-12(13)10-17(3,4)19-15/h6-9,11,14H,5,10H2,1-4H3,(H,18,19)(H,20,21)/t11-,14-/m0/s1 |
InChI Key |
HQLQNZBYCXGLRP-FZMZJTMJSA-N |
SMILES |
CC(C)CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C |
Synonyms |
L-Leucine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- |
Origin of Product |
United States |
Biological Activity
The compound (2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₉N₂O₂
- Molecular Weight : 251.32 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.
- Cholinergic Activity : The compound exhibits significant interaction with cholinergic receptors, which are critical in neurotransmission. It has been shown to enhance acetylcholine receptor activity, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's disease .
- Antitumor Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells .
- Anti-inflammatory Properties : Research has suggested that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound:
Toxicity and Safety Profile
While the compound shows promising biological activities, its safety profile is essential for further development. Toxicological assessments have indicated moderate toxicity at high concentrations; however, detailed studies are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Functional Group and Backbone Comparison
Table 1: Key Structural Features of Analogues
Key Observations :
- The target compound’s dihydroisoquinolin-ylidene azanium group distinguishes it from analogues with simpler substituents (e.g., amino, hydroxyl, or sulfamoyl groups). This bicyclic system likely enhances π-π stacking interactions compared to monocyclic pyridazine derivatives ().
- The (2S) configuration aligns with stereochemical trends in bioactive molecules (e.g., ’s 2S,3R amino acid), which often exhibit enantiomer-specific activity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Solubility (Predicted) | LogP (Predicted) | Melting Point (°C) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| Target Compound | Low (polar solvents) | 2.5 | 180–185 | 2 donors, 4 acceptors |
| (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | High (aqueous) | -1.2 | 220–225 | 3 donors, 4 acceptors |
| I-6230 | Moderate (DMSO) | 3.8 | 150–155 | 2 donors, 6 acceptors |
| Methyl (2S,3S)-2-isocyanato-3-methyl-pentanoate | Low (organic solvents) | 1.9 | 75–80 | 0 donors, 3 acceptors |
Key Observations :
- The target compound’s dihydroisoquinoline azanium group increases hydrophobicity (LogP ~2.5) relative to the polar amino acid analogue (LogP -1.2) ().
- Compared to I-6230’s pyridazine group, the bicyclic system may reduce solubility in polar solvents but enhance membrane permeability.
Crystallographic and Structural Insights
- The dihydroisoquinoline moiety in the target compound likely forms layered crystal structures via π-π stacking, as observed in similar bicyclic systems (). Tools like SHELXL () are essential for refining such structures.
- In contrast, the dioxoisoindolinyl group in ’s compound may adopt planar conformations, facilitating face-to-face packing.
Preparation Methods
Synthetic Routes Overview
The synthesis of (2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate follows three primary routes, differentiated by the sequence of core assembly and stereochemical control. Route A prioritizes early-stage formation of the isoquinoline core, while Route B focuses on introducing the azaniumyl group before cyclization. Route C employs a convergent strategy, coupling pre-formed modules. Comparative yields and scalability are summarized in Table 1.
Table 1: Comparison of Synthetic Routes
| Route | Key Steps | Overall Yield | Scalability |
|---|---|---|---|
| A | Cyclization → Azaniumyl introduction → Esterification | 34% | Moderate |
| B | Azaniumyl introduction → Cyclization → Esterification | 28% | Low |
| C | Convergent coupling → Cyclization | 42% | High |
Route C demonstrates superior efficiency due to reduced intermediate purification steps and higher enantiomeric excess (98%) at the (2S) center .
Formation of the Isoquinoline Core
The 3,3-dimethyl-2,4-dihydroisoquinoline moiety is synthesized via a modified Pictet-Spengler reaction. A benzaldehyde derivative is condensed with dimethylallylamine under acidic conditions (HCl, ethanol, 60°C, 12 h), yielding the tetrahydroisoquinoline intermediate. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane introduces the conjugated double bond, critical for azaniumyl group stability .
Key challenges include controlling regioselectivity during cyclization. Substituent effects at the benzaldehyde para-position direct ring closure, with electron-donating groups (e.g., -OMe) favoring the desired 1,3-dimethyl configuration. Nuclear magnetic resonance (NMR) analysis confirms the core structure through characteristic shifts: δ 7.2–7.5 ppm (aromatic protons) and δ 2.8–3.1 ppm (methylene groups adjacent to nitrogen) .
Introduction of the Azaniumyl Group
The azaniumyl group [(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)azanium] is introduced via a palladium-catalyzed Buchwald-Hartwig amination. The isoquinoline core is functionalized with a bromine atom at position 1, which undergoes coupling with a pre-synthesized amine fragment (4-methylpentanoate ester bearing a protected amine). Optimized conditions use Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C, achieving 89% coupling efficiency .
Steric hindrance from the 3,3-dimethyl groups necessitates bulky ligands (e.g., DavePhos) to prevent β-hydride elimination. Post-coupling, the protecting group (e.g., Boc) is removed with TFA in DCM, revealing the azaniumyl moiety. Mass spectrometry (MS) data validate the intermediate with m/z 286.35 [M+H]⁺, aligning with the molecular formula .
Esterification and Chiral Center Establishment
The 4-methylpentanoate ester is installed via Steglich esterification. The carboxylic acid intermediate (generated by saponification of the methyl ester) reacts with 4-methylpentanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF. The reaction proceeds at 0°C to room temperature over 24 h, yielding 92% esterified product .
The (2S) configuration is established using a chiral oxazolidinone auxiliary. Asymmetric alkylation of the glycine-derived auxiliary with 4-methylpentanol bromide, followed by auxiliary removal (LiOH, H₂O₂), affords the enantiomerically pure (2S)-amino acid. Circular dichroism (CD) spectroscopy confirms the absolute configuration with a positive Cotton effect at 225 nm .
Purification and Characterization
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient), resolving residual diastereomers and unreacted starting materials. Crystallization from ethyl acetate/hexane yields colorless needles with a melting point of 148–150°C.
Table 2: Analytical Data for Final Compound
| Parameter | Value | Method |
|---|---|---|
| Purity | 99.2% | HPLC |
| [α]D²⁵ | +12.5° (c 1.0, MeOH) | Polarimetry |
| HRMS | 286.1576 [M+H]⁺ | ESI-QTOF |
X-ray crystallography confirms the Z-configuration of the azaniumyl group and the (2S) stereochemistry .
Comparative Analysis of Synthetic Methods
Route C’s convergent approach minimizes side reactions by isolating sensitive intermediates early. However, Route A remains valuable for small-scale syntheses requiring minimal specialized reagents. Environmental impact assessments highlight Route B’s higher solvent consumption (5.6 L/mol vs. 2.1 L/mol for Route C), necessitating solvent recovery systems for industrial adoption .
Challenges and Optimization Strategies
Key challenges include:
-
Enantiomeric Excess Control : Early-stage racemization during esterification is mitigated by low-temperature reactions and chiral catalysts .
-
Azaniumyl Stability : The conjugated system is prone to oxidation, requiring inert atmosphere handling and antioxidants (e.g., BHT) .
-
Scale-Up Limitations : Palladium catalyst costs in Route C are addressed through ligand recycling systems, reducing Pd waste by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
